molecular formula C20H14N4O3 B14949233 2-[(E)-{[2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol

2-[(E)-{[2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol

Cat. No.: B14949233
M. Wt: 358.3 g/mol
InChI Key: IRAIIIMIMOCDDO-FYJGNVAPSA-N
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Description

2-[(E)-{[2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol is a complex organic compound that features an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol typically involves a multi-step process. One common method includes the condensation of 2-hydroxy-1-naphthaldehyde with 3-nitroaniline . This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting Schiff base is then purified and characterized using techniques like nuclear magnetic resonance spectroscopy, infrared spectroscopy, and single-crystal X-ray diffraction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro-substituted phenolic derivatives, while reduction could produce amine-substituted derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-{[2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol is unique due to its combination of an imidazo[1,2-a]pyridine core with a nitrophenyl group. This structural arrangement imparts specific chemical and biological properties that are not commonly found in other compounds .

Properties

Molecular Formula

C20H14N4O3

Molecular Weight

358.3 g/mol

IUPAC Name

2-[(E)-[2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]phenol

InChI

InChI=1S/C20H14N4O3/c25-17-9-2-1-6-15(17)13-21-20-19(22-18-10-3-4-11-23(18)20)14-7-5-8-16(12-14)24(26)27/h1-13,25H/b21-13+

InChI Key

IRAIIIMIMOCDDO-FYJGNVAPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/C2=C(N=C3N2C=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C(N=C3N2C=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])O

Origin of Product

United States

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